Cas no 1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile)

3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile
-
- インチ: 1S/C8H2BrF4N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H
- InChIKey: PHKZCJYEEBKWKW-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC(C(F)(F)F)=C(F)C(Br)=C1
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D570311-1g |
Benzonitrile, 3-bromo-5-(trifluoromethyl)- |
1379365-19-1 | 95% | 1g |
$580 | 2022-11-02 |
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
3. Caper tea
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrileに関する追加情報
Recent Advances in the Application of 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile (CAS: 1379365-19-1) in Chemical Biology and Pharmaceutical Research
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile (CAS: 1379365-19-1) has emerged as a versatile building block in medicinal chemistry and drug discovery. This fluorinated aromatic compound, characterized by its unique trifluoromethyl and cyano functional groups, has recently gained attention for its applications in the development of novel bioactive molecules. Recent studies have demonstrated its utility as a key intermediate in the synthesis of potential therapeutic agents targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in developing selective kinase inhibitors. Researchers utilized 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile as a core scaffold to create a series of compounds showing promising activity against tyrosine kinase receptors implicated in cancer progression. The electron-withdrawing properties of the trifluoromethyl group were found to significantly enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties.
In pharmaceutical process chemistry, this compound has shown particular value in palladium-catalyzed cross-coupling reactions. A recent publication in Organic Process Research & Development (2024) detailed its use in Buchwald-Hartwig amination reactions to produce novel aniline derivatives with potential CNS activity. The bromo and fluoro substituents provide orthogonal reactivity that enables sequential functionalization, making this compound particularly valuable for structure-activity relationship studies.
From a safety and handling perspective, new research has addressed the stability and storage conditions of 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile. A 2024 study in Chemical Health & Safety demonstrated that the compound maintains excellent stability under inert atmosphere at -20°C, with no significant degradation observed over 12 months. This stability profile makes it particularly suitable for long-term research projects and industrial-scale applications.
Recent patent activity (2023-2024) indicates growing commercial interest in this compound, with several applications filed for its use in preparing antiviral agents, particularly against RNA viruses. The trifluoromethyl group appears to confer improved membrane permeability and metabolic stability to the resulting drug candidates. Analytical methods for quality control have also advanced, with new HPLC-MS protocols achieving detection limits below 0.1% for related substances.
Looking forward, the unique properties of 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile position it as an important tool in fragment-based drug discovery. Its relatively small size combined with multiple points for derivatization makes it ideal for constructing focused libraries. Current research is exploring its application in PROTAC (proteolysis targeting chimera) development, where its ability to simultaneously engage target proteins and E3 ubiquitin ligases shows particular promise.
1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile) 関連製品
- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)
- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)
- 2828439-38-7((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone)
- 146-04-3(1H-2-Benzopyran-1-one,8-hydroxy-4-(2-hydroxyacetyl)-)
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)
- 1807028-59-6(6-Bromo-4-chloronicotinamide)
- 2307777-17-7(Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride)




